1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features an oxazole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of 1,4-diamines with carbonyl compounds.
Coupling of the Rings: The oxazole and pyrrolidine rings are then coupled using a suitable linker, such as an allyl group, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with molecular targets and pathways. The oxazole and pyrrolidine rings may interact with specific enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one: can be compared with other oxazole and pyrrolidine derivatives.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Another compound with an oxazole ring, but with different substituents and properties.
(E)-1-(5-Hydroxy-2,2-dimethyl-2H-chromen-6-yl)-3-(thio-phen-2-yl)prop-2-en-1-one: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxazole and pyrrolidine rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(14)13-6-4-5-10(13)9-7-8(2)15-12-9/h3,7,10H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHOVKKHJQFTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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